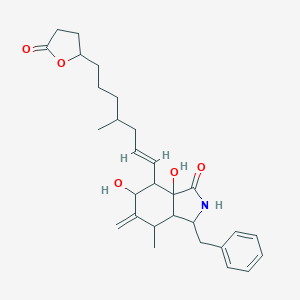
DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methyl, and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” typically involves multi-step organic synthesis. The process may start with the preparation of the isoindoline core, followed by the introduction of the hydroxyl and methyl groups through selective reactions. Common reagents used in these steps include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the synthesis process.
Chemical Reactions Analysis
Types of Reactions
“DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may result in the formation of alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving hydroxyl and methyl groups.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which “DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl groups may participate in hydrogen bonding, while the phenylmethyl group may engage in hydrophobic interactions. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
Octahydro-6,7a-dihydroxy-4-methyl-3-(phenylmethyl)-1H-isoindol-1-one: Lacks the heptenyl and tetrahydro-5-oxo-2-furyl groups.
Octahydro-6,7a-dihydroxy-4-methyl-7-(4-methyl-1-heptenyl)-3-(phenylmethyl)-1H-isoindol-1-one: Lacks the tetrahydro-5-oxo-2-furyl group.
Uniqueness
The presence of the tetrahydro-5-oxo-2-furyl group and the specific arrangement of functional groups in “DIHYDROCYTOCHALASIN B GAMMA-LACTONE CRYS TALLINE” distinguishes it from similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
CAS No. |
14110-71-5 |
|---|---|
Molecular Formula |
C29H39NO5 |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
3-benzyl-6,7a-dihydroxy-4-methyl-5-methylidene-7-[(E)-4-methyl-7-(5-oxooxolan-2-yl)hept-1-enyl]-2,3,3a,4,6,7-hexahydroisoindol-1-one |
InChI |
InChI=1S/C29H39NO5/c1-18(9-7-13-22-15-16-25(31)35-22)10-8-14-23-27(32)20(3)19(2)26-24(30-28(33)29(23,26)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,32,34H,3,7,9-10,13,15-17H2,1-2H3,(H,30,33)/b14-8+ |
InChI Key |
VJQJWFGRYRQFRH-RIYZIHGNSA-N |
SMILES |
CC1C2C(NC(=O)C2(C(C(C1=C)O)C=CCC(C)CCCC3CCC(=O)O3)O)CC4=CC=CC=C4 |
Isomeric SMILES |
CC1C2C(NC(=O)C2(C(C(C1=C)O)/C=C/CC(C)CCCC3CCC(=O)O3)O)CC4=CC=CC=C4 |
Canonical SMILES |
CC1C2C(NC(=O)C2(C(C(C1=C)O)C=CCC(C)CCCC3CCC(=O)O3)O)CC4=CC=CC=C4 |
Key on ui other cas no. |
14110-71-5 |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















